2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine
Description
Chemical identity and nomenclature
The compound 2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine possesses a well-defined chemical identity characterized by its unique heterocyclic structure and standardized nomenclature system. According to the International Union of Pure and Applied Chemistry conventions, this compound is systematically named as 2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine, reflecting its structural composition of a morpholine ring substituted at the 2-position with a methylene group connected to a 4-methyl-1H-pyrazole moiety. The compound is assigned the Chemical Abstracts Service registry number 1311315-58-8, which serves as its unique identifier in chemical databases worldwide. The molecular formula C9H15N3O indicates the presence of nine carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 181.24 grams per mole.
The structural architecture of this compound can be understood through its constituent heterocyclic components. The morpholine ring system contributes the characteristic six-membered saturated heterocycle containing nitrogen at position 1 and oxygen at position 4, while the pyrazole component provides a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The methylene linker between these rings creates conformational flexibility that may be crucial for biological activity. Alternative nomenclature systems may refer to this compound as Morpholine, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]-, emphasizing the morpholine core structure with the pyrazole substituent. The International Chemical Identifier string for this compound is InChI=1S/C9H15N3O/c1-8-4-11-12(6-8)7-9-5-10-2-3-13-9/h4,6,9-10H,2-3,5,7H2,1H3, providing a standardized method for representing its molecular structure in computational chemistry applications.
Properties
IUPAC Name |
2-[(4-methylpyrazol-1-yl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-8-4-11-12(6-8)7-9-5-10-2-3-13-9/h4,6,9-10H,2-3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQFITQMUYFYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233921 | |
| Record name | Morpholine, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311315-58-8 | |
| Record name | Morpholine, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311315-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine typically involves the reaction of 4-methyl-1H-pyrazole with morpholine in the presence of a suitable base. One common method involves the use of sodium hydride (NaH) as a base in an aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the pyrazole ring is alkylated by the morpholine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the morpholine ring.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Aromatic vs. Boronate Substituents : The phenyl and methylphenyl groups in CAS 2319875-39-1 enhance hydrophobicity and steric bulk, contrasting with the boronate group in compound 28, which is tailored for Suzuki-Miyaura cross-coupling reactions .
- Bioactivity Potential: S-[2-[N,N-Dimethylamino]ethyl]morpholine highlights the role of amine substituents in enhancing bioactivity, suggesting that the target compound’s morpholine-pyrazole core may also exhibit pharmacological relevance.
Physicochemical and Functional Properties
- Molecular Weight and Solubility : The target compound (MW 181.24) is smaller and likely more soluble than its aromatic analog (MW 319.40) , which may aggregate in aqueous environments due to hydrophobic substituents.
- Reactivity: Compound 28’s boronate ester enables participation in cross-coupling reactions, whereas the target compound’s lack of reactive groups limits its utility to non-covalent interactions or further functionalization.
Biological Activity
2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine is an organic compound characterized by its unique structure, which includes a morpholine ring and a pyrazole moiety. The compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of 2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine is C9H15N3O, indicating the presence of three nitrogen atoms, which are critical for its biological activity. The compound's structural features allow it to interact with various biological targets, potentially influencing several biochemical pathways.
Research indicates that compounds similar to 2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine can interact with specific enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which plays a role in the NAD+ salvage pathway. This interaction may lead to significant changes in cellular metabolism and growth inhibition in various cancer cell lines .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine. The compound has shown promising results against various pathogens. For instance, derivatives with similar structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial properties .
Anticancer Activity
The anticancer potential of 2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine has been explored through various in vitro studies. The compound has been linked to growth inhibition in several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). For example, related pyrazole derivatives showed IC50 values as low as 0.39 µM against HCT116 cells, suggesting significant cytotoxic effects .
Table: Summary of Biological Activities
| Activity Type | Target Pathogen/Cell Line | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 µg/mL | |
| Anticancer | A549 | 0.39 µM | |
| Anticancer | MCF-7 | 0.46 µM | |
| Anticancer | HCT116 | 0.39 µM |
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of 2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine remains largely unexplored; however, related compounds have shown varying degrees of bioavailability and metabolic stability. Understanding the pharmacokinetics will be crucial for evaluating the therapeutic potential of this compound in clinical settings.
Case Studies
In a recent case study involving the synthesis and evaluation of pyrazole derivatives, compounds similar to 2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine were assessed for their ability to inhibit cancer cell proliferation. The study reported significant growth inhibition across multiple cancer cell lines, supporting the hypothesis that modifications to the pyrazole structure can enhance biological activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine?
- Methodological Answer : The compound can be synthesized via the Mannich reaction , involving the reaction of morpholine derivatives with formaldehyde and a pyrazole-containing precursor under reflux conditions. For example, analogous methods involve refluxing reactants in ethanol for 10 hours, followed by purification via recrystallization from ethanol (95%) . Optimization of reaction time, solvent polarity, and stoichiometry (e.g., 1:1 molar ratio of morpholine to formaldehyde) is critical to maximize yield .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm the morpholine and pyrazole moieties, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography to resolve stereochemistry (if applicable). Cross-validate structural assignments using SMILES/InChI identifiers from databases like ChemSpider . For impurities or byproducts, employ HPLC-MS with a C18 column and acetonitrile/water gradient .
Q. How can researchers assess the compound’s stability under laboratory storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (0–75% RH). Monitor degradation via HPLC-UV at regular intervals (e.g., 0, 1, 3, 6 months). Use kinetic modeling (Arrhenius equation) to predict shelf-life .
Advanced Research Questions
Q. How can computational modeling predict physicochemical properties (e.g., logP, solubility) of 2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine?
- Methodological Answer : Utilize the ACD/Labs Percepta Platform to predict logP, pKa, and solubility. Compare predictions with experimental data (e.g., shake-flask method for logP). For molecular docking or QSAR studies, generate 3D conformers using Gaussian software and validate against crystallographic data from analogous morpholine-pyrazole hybrids .
Q. How can contradictory bioactivity data for this compound be resolved across studies?
- Methodological Answer : Systematically review variables such as:
- Purity : Confirm compound integrity via HPLC-MS .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO concentration), and incubation times.
- Statistical rigor : Use ANOVA with post-hoc tests (Tukey’s HSD) to analyze dose-response curves .
Q. What experimental designs are suitable for studying environmental fate (e.g., biodegradation, bioaccumulation)?
- Methodological Answer : Adopt a split-plot design with controlled laboratory and field studies:
- Lab : Assess hydrolysis (pH 4–9 buffers) and photolysis (UV-Vis irradiation) over 30 days.
- Field : Deploy passive samplers in aquatic/terrestrial ecosystems to measure bioaccumulation factors (BAFs) in model organisms (e.g., Daphnia magna) .
Q. How can researchers differentiate this compound from structural analogs (e.g., pyrazole-morpholine hybrids)?
- Methodological Answer : Perform comparative X-ray crystallography to resolve substituent positioning (e.g., 4-methylpyrazole vs. 5-methyl isomers). Use 2D NMR (COSY, HSQC) to map unique proton-proton correlations, particularly for the morpholine methylene bridge .
Methodological Notes
- Synthesis Optimization : Vary solvent polarity (e.g., ethanol vs. xylene) to improve reaction efficiency .
- Data Contradictions : Apply principal component analysis (PCA) to identify confounding variables in bioactivity datasets .
- Environmental Impact : Align with frameworks like Project INCHEMBIOL for standardized ecotoxicity testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
